molecular formula C19H18BrNO3S B2834052 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide CAS No. 1421491-55-5

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

Cat. No.: B2834052
CAS No.: 1421491-55-5
M. Wt: 420.32
InChI Key: IGMDLGPWWVZTOH-UHFFFAOYSA-N
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Description

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is an organic compound that features a bromine atom, a naphthalene ring, and a benzenesulfonamide group

Scientific Research Applications

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for functionalized compounds.

Future Directions

The future directions for research on 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the anti-inflammatory effects observed with similar compounds , it may be worthwhile to investigate the potential therapeutic applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Naphthylation: The attachment of a naphthalene moiety to the propyl chain.

    Sulfonamidation: The formation of the sulfonamide group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Naphthylation often involves the use of naphthalene derivatives and a suitable base. Sulfonamidation typically requires sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the sulfonamide group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-hydroxypropyl)benzenesulfonamide
  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
  • 4-bromo-N-(3-hydroxy-3-(phenyl)propyl)benzenesulfonamide

Uniqueness

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a naphthalene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDLGPWWVZTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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